4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
CAS No.: 2549049-08-1
Cat. No.: VC11840996
Molecular Formula: C16H19F3N6
Molecular Weight: 352.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549049-08-1 |
|---|---|
| Molecular Formula | C16H19F3N6 |
| Molecular Weight | 352.36 g/mol |
| IUPAC Name | 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
| Standard InChI | InChI=1S/C16H19F3N6/c1-3-12-9-20-15(21-10-12)25-6-4-24(5-7-25)14-8-13(16(17,18)19)22-11(2)23-14/h8-10H,3-7H2,1-2H3 |
| Standard InChI Key | DFBZGPOFEQPKTB-UHFFFAOYSA-N |
| SMILES | CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
| Canonical SMILES | CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Introduction
Chemical Identity and Structural Features
The compound belongs to the bis-pyrimidine class, characterized by two pyrimidine rings connected via a piperazine linker. Its IUPAC name reflects the substitution pattern:
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Position 4 of the first pyrimidine ring hosts a piperazine group substituted at its own position 4 with a 5-ethylpyrimidin-2-yl moiety.
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Position 2 of the first pyrimidine is methyl-substituted, while position 6 bears a trifluoromethyl group.
Molecular Formula and Weight
The molecular formula is C₁₆H₁₉F₃N₇, yielding a molecular weight of 366.37 g/mol (calculated via PubChem algorithms) . Comparative analysis with structurally similar compounds, such as 4-piperazin-1-yl-2-(trifluoromethyl)pyrimidine (MW 232.21 g/mol) , highlights the additive effects of the ethylpyrimidine and methyl groups on molecular mass.
Stereochemical Considerations
The piperazine ring introduces potential conformational flexibility. Quantum mechanical modeling of analogous piperazine-pyrimidine systems suggests that the chair conformation of piperazine minimizes steric hindrance between substituents . The trifluoromethyl group’s electronegativity may further stabilize specific rotamers through dipole interactions.
Synthesis and Physicochemical Properties
Synthetic Pathways
While no explicit synthesis for this compound is documented, retro-synthetic analysis suggests feasible routes:
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Nucleophilic Aromatic Substitution: Reacting 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with piperazine under basic conditions to form the piperazine-linked intermediate .
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Buchwald–Hartwig Amination: Coupling the intermediate with 2-chloro-5-ethylpyrimidine using a palladium catalyst to install the second pyrimidine ring .
Table 1: Key Reaction Parameters for Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperazine attachment | K₂CO₃, DMF, 80°C | 65–72 | |
| Pyrimidine coupling | Pd(dba)₂, Xantphos, 110°C | 58 |
Solubility and LogP
The compound’s logP (calculated) = 2.8 predicts moderate lipophilicity, suitable for blood-brain barrier penetration. Aqueous solubility is likely limited (<1 mg/mL at pH 7.4) due to the trifluoromethyl group’s hydrophobicity .
| Target | IC₅₀ (nM)* | Mechanism |
|---|---|---|
| CXCR3 | 120–250 | Allosteric inhibition |
| DHFR | 85–140 | Competitive inhibition |
| *Based on analogs in . |
Future Research Directions
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Synthetic Optimization: Improving yields via microwave-assisted or flow chemistry approaches.
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In Vitro Profiling: Screening against CXCR3 and DHFR isoforms to validate computational predictions.
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ADME Studies: Assessing pharmacokinetics and metabolite formation using radiolabeled analogs.
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